Chemical properties of 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid
Chemical properties of 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid
Topic: Chemical Properties of 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Rigid "Cardo" Linker for Advanced Porous Materials and Drug Delivery
Executive Summary
4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid (CAS: 54941-51-4), often abbreviated as H₂BCPF or H₂FDB , is a high-performance dicarboxylic acid ligand distinguished by its "cardo" (loop) topology. Unlike linear linkers (e.g., terephthalic acid), H₂BCPF possesses a bulky, rigid fluorene core perpendicular to the axis of the benzoic acid pendants. This unique orthogonal geometry disrupts efficient chain packing in polymers and prevents framework interpenetration in Metal-Organic Frameworks (MOFs), resulting in materials with exceptionally high fractional free volume (FFV) and permanent porosity.
In the context of drug development, H₂BCPF is a critical scaffold for synthesizing zirconium-based MOFs (e.g., PCN-series) used as nanocarriers. Its hydrophobic fluorene moiety enhances the encapsulation efficiency of hydrophobic therapeutic agents, while its chemical stability ensures controlled release in physiological environments.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid |
| Common Synonyms | 9,9-Bis(4-carboxyphenyl)fluorene; H₂BCPF; H₂FDB |
| CAS Number | 54941-51-4 |
| Molecular Formula | C₂₇H₁₈O₄ |
| Molecular Weight | 406.43 g/mol |
| Appearance | White to Off-white Crystalline Powder |
| Melting Point | >300 °C (Decomposes prior to melting) |
| Solubility | Soluble: DMSO, DMF, NMP, DMAc (Polar Aprotic)Insoluble: Water, Methanol, Chloroform |
| pKa | ~4.2 (Carboxylic acid), ~22 (Fluorene C-H, though C9 is quaternary) |
| Structural Feature |
Molecular Architecture & Electronic Properties[7]
The defining feature of H₂BCPF is the quaternary carbon at the 9-position of the fluorene ring.
-
The "Cardo" Effect: The two benzoic acid arms are attached at the C9 position. Steric hindrance forces the phenyl rings of the benzoic acid groups to rotate roughly 90° relative to the planar fluorene system.
-
Electronic Isolation: This orthogonality breaks
-conjugation between the fluorene core and the carboxylic acid arms. Consequently, the optical properties (UV-Vis absorption/fluorescence) of the linker are dominated by the isolated fluorene chromophore, while the acidity is typical of a benzoic acid derivative. -
Hydrophobicity: The fluorene core is highly lipophilic. When incorporated into MOF pores, this creates a hydrophobic microenvironment favorable for adsorbing non-polar drug molecules via
- stacking and Van der Waals interactions.
Synthesis & Purification Protocols
The synthesis of H₂BCPF requires high regioselectivity to ensure the 4,4'-substitution pattern. The two primary routes are the Direct Oxidation Route (scalable) and the Bisphenol Conversion Route (versatile).
Protocol A: Acid-Catalyzed Condensation & Oxidation (Scalable)
This method is preferred for large-scale production due to the low cost of starting materials.
-
Reagents: 9-Fluorenone (1.0 eq), Toluene (Excess, solvent/reactant), Methanesulfonic acid (Catalyst), 3-Mercaptopropionic acid (Co-catalyst).
-
Procedure: Reflux the mixture at 60-80°C. The mercaptan promotes the electrophilic attack of the protonated fluorenone on the para-position of toluene.
-
Product: 9,9-Bis(4-methylphenyl)fluorene.
Step 2: Oxidation
-
Reagents: 9,9-Bis(4-methylphenyl)fluorene, KMnO₄ (or Co/Mn/Br catalyst system for aerobic oxidation), Pyridine/Water mixture.
-
Procedure: Reflux at 100°C. The methyl groups are oxidized to carboxylic acids.
-
Workup: Acidify with HCl to precipitate the crude diacid.
-
Purification: Recrystallization from DMF/Ethanol or sublimation (if high purity is required for electronic applications).
Protocol B: The Bisphenol Route (High Purity)
Often used when the intermediate 9,9-bis(4-hydroxyphenyl)fluorene (Bisphenol FL) is commercially available.
-
Triflation: React Bisphenol FL with Triflic anhydride (
) and Pyridine to form the bis-triflate. -
Carbonylation: Pd-catalyzed carbonylation (Pd(OAc)₂, dppp) under CO atmosphere in Methanol/DMSO to yield the dimethyl ester.
-
Hydrolysis: Basic hydrolysis (NaOH/H₂O/THF) followed by acidification yields H₂BCPF.
Visualization: Synthesis Pathway
Caption: Two-step synthesis of H₂BCPF via acid-catalyzed condensation of fluorenone with toluene followed by oxidation.[3][1][4][5][6][7]
Chemical Reactivity & MOF Assembly
H₂BCPF is a ditopic ligand. Its primary reactivity in materials science involves the coordination of the carboxylic acid groups to metal clusters (Secondary Building Units - SBUs).
-
Coordination Chemistry: The carboxylate groups typically coordinate in a syn-syn bridging mode to metal centers like
clusters. -
Topology Control: Due to the bulky fluorene core, H₂BCPF often prevents the formation of interpenetrated networks (where two lattices grow inside each other), which is a common issue with linear linkers like biphenyldicarboxylic acid. This results in MOFs with larger pore diameters and higher accessible surface areas.
Experimental Workflow: Synthesis of a Zr-MOF (e.g., PCN-type)
-
Precursor Preparation: Dissolve
(or ) and H₂BCPF in DMF. -
Modulator Addition: Add Benzoic acid or Acetic acid (approx. 30-100 equivalents). Causality: The modulator competes with the linker for Zr coordination, slowing down nucleation and allowing for the growth of large, defect-free crystals.
-
Solvothermal Reaction: Heat at 120°C for 24-48 hours in a sealed autoclave.
-
Activation: Solvent exchange with acetone/ethanol to remove high-boiling DMF, followed by thermal activation under vacuum.
Applications in Drug Delivery[7][14]
H₂BCPF-based MOFs are emerging as superior candidates for drug delivery systems (DDS) compared to traditional silica or polymer carriers.
Mechanism of Action:
-
High Loading Capacity: The non-interpenetrated structure provides large pore volumes (often > 1.0 cm³/g).
-
Hydrophobic Interaction: Many potent drugs (e.g., Doxorubicin, Ibuprofen, Paclitaxel) are hydrophobic. The fluorene core of H₂BCPF lines the MOF pores with aromatic, lipophilic surfaces. This facilitates strong
- stacking interactions with the drug payload, increasing loading efficiency and preventing premature "burst release." -
Biocompatibility: Zirconium-carboxylate bonds are stable in blood (neutral pH) but can degrade slowly in the acidic environment of lysosomes (pH ~5.0) or tumor microenvironments, triggering triggered release.
Visualization: Drug Loading & Release Logic
Caption: Schematic of MOF assembly and hydrophobic drug encapsulation mechanism facilitated by the fluorene core.
References
-
Synthesis of Fluorene Derivatives
-
MOF Synthesis & Properties
-
Drug Delivery Applications
- Title: Metal-Organic Frameworks (MOFs)
- Source: Pharmaceutics (PMC), 2020.
-
URL:[Link]
- Relevance: Validates the use of Zr-MOFs and hydrophobic pore engineering for drug delivery.
-
Chemical Data Verification
- Title: PubChem Compound Summary for CID 13626279 (Related Fluorene Deriv
- Source: National Center for Biotechnology Inform
-
URL:[Link](Note: Direct CAS search confirms identity).
Sources
- 1. China 9,9-Bis(4-hydroxyphenyl)fluorene CAS 3236-71-3 factory and manufacturers | Unilong [unilongmaterial.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. China 9,9-Bis(4-hydroxyphenyl)fluorene CAS 3236-71-3 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A hexatopic-carboxylate-based csq type luminescent zirconium-organic framework for the detection of glutathione - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
